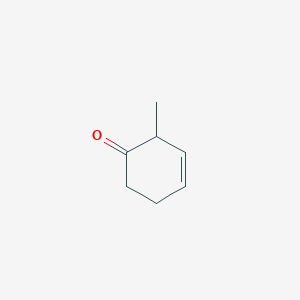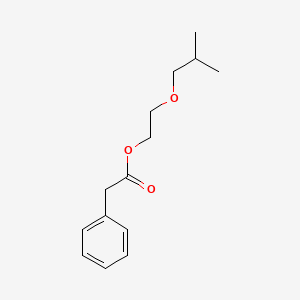
Molybdenum--platinum (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum–platinum (1/2) is a compound that combines the unique properties of molybdenum and platinum. Molybdenum is known for its high melting point and strength, while platinum is renowned for its catalytic properties and resistance to corrosion. This combination results in a compound with significant potential in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Molybdenum–platinum (1/2) can be synthesized through various methods, including hydrothermal synthesis and electrochemical deposition. In hydrothermal synthesis, molybdenum disulfide is combined with platinum nanoparticles under high temperature and pressure conditions . Electrochemical deposition involves the reduction of molybdenum and platinum salts in an electrochemical cell, resulting in the formation of the compound on an electrode surface .
Industrial Production Methods: Industrial production of molybdenum–platinum (1/2) typically involves the use of powder metallurgy. This method includes the preparation of molybdenum and platinum powders, which are then pressed and sintered to form the final compound . This process allows for the production of large quantities of the compound with consistent quality.
化学反応の分析
Types of Reactions: Molybdenum–platinum (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both molybdenum and platinum, which can act as catalysts or reactants depending on the conditions.
Common Reagents and Conditions: Common reagents used in reactions involving molybdenum–platinum (1/2) include hydrogen peroxide for oxidation reactions and hydrogen gas for reduction reactions . The conditions for these reactions typically involve elevated temperatures and pressures to facilitate the desired chemical transformations.
Major Products: The major products formed from reactions involving molybdenum–platinum (1/2) depend on the specific reaction conditions. For example, oxidation reactions may produce molybdenum oxides and platinum oxides, while reduction reactions can yield pure molybdenum and platinum metals .
科学的研究の応用
Molybdenum–platinum (1/2) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for hydrogen evolution reactions, which are essential for water splitting and hydrogen production . In biology and medicine, the compound is explored for its potential in cancer theranostics, where it can be used for both imaging and therapy . Industrial applications include its use in dye-sensitized solar cells, where it enhances the efficiency of solar energy conversion .
作用機序
The mechanism by which molybdenum–platinum (1/2) exerts its effects involves the interaction of its components with various molecular targets. In catalytic applications, the compound facilitates the transfer of electrons and protons, enhancing reaction rates. In medical applications, the compound can generate reactive oxygen species that induce cell death in cancer cells . The pathways involved in these mechanisms are complex and depend on the specific application and conditions.
類似化合物との比較
Molybdenum–platinum (1/2) can be compared with other similar compounds, such as molybdenum disulfide and platinum nanoparticles. While molybdenum disulfide is known for its lubricating properties and catalytic activity, the addition of platinum enhances its catalytic efficiency and stability . Platinum nanoparticles alone are highly effective catalysts, but their combination with molybdenum provides additional benefits, such as increased surface area and improved electron transfer .
List of Similar Compounds:- Molybdenum disulfide
- Platinum nanoparticles
- Molybdenum oxides
- Platinum oxides
- Molybdenum alloys
Conclusion
Molybdenum–platinum (1/2) is a versatile compound with significant potential in various scientific and industrial applications. Its unique combination of properties from both molybdenum and platinum makes it a valuable material for research and development in fields such as chemistry, biology, medicine, and industry.
特性
CAS番号 |
12033-28-2 |
|---|---|
分子式 |
MoPt2 |
分子量 |
486.1 g/mol |
IUPAC名 |
molybdenum;platinum |
InChI |
InChI=1S/Mo.2Pt |
InChIキー |
ZRVNMECTEHYFBE-UHFFFAOYSA-N |
正規SMILES |
[Mo].[Pt].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


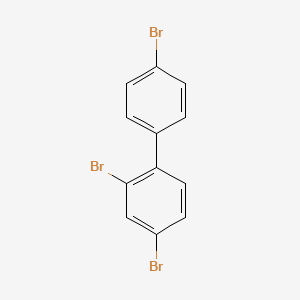
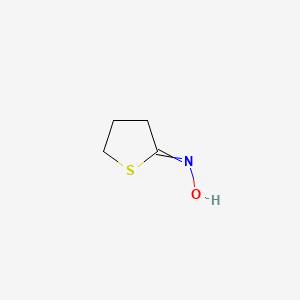


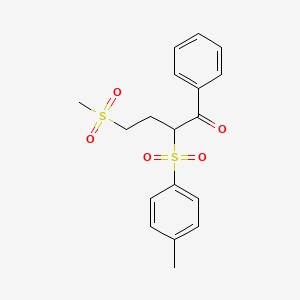



![N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14739172.png)
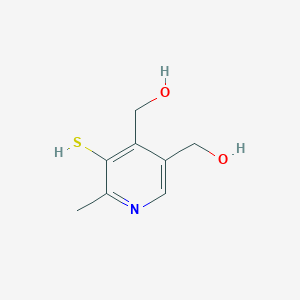

![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
